2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine
Overview
Description
“2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” is a chemical compound with the molecular formula C8H5Cl2N3. It has a molecular weight of 214.05 . This compound is solid in its physical form .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . Other methods involve a ZnCl2-catalyzed three-component coupling reaction , a base-promoted intermolecular oxidation C-N bond formation , and a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .
Molecular Structure Analysis
The InChI code for “2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” is 1S/C8H5Cl2N3/c1-4-2-3-5-6(11-4)7(9)13-8(10)12-5/h2-3H,1H3 . The InChI key is NOZYRUURZZGLKF-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” is a solid compound . It has a molecular weight of 214.05 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Heterocycle Derivatives
Research has led to the synthesis of novel heterocycle derivatives involving 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine. These compounds have been studied for their structural, spectral, and computational properties. The use of Density Functional Theory (DFT) and Time-Dependent (TD-DFT) computation methods have played a crucial role in analyzing the electronic structures of these compounds, contributing significantly to the field of molecular chemistry (Ashraf et al., 2019).
Development of Dissymmetric Pyrimidines
The creation of dissymmetric pyrimidines via regioselective cross-coupling reactions is another significant application. This approach has opened new avenues for innovative synthesis strategies in pyrimidine chemistry, enhancing the versatility and scope of these compounds in scientific research (Tikad et al., 2007).
Antibacterial Applications
A study on 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine derivatives demonstrated potential antibacterial applications. The derivatives were synthesized and tested for their antibacterial activity, revealing that some of these compounds have significant potential as antibacterial agents (Etemadi et al., 2016).
Nonlinear Optical Material Research
The compound has also been explored for its potential as a third-order nonlinear optical material. Studies on the molecular and electronic structure, as well as the reactivity, have revealed its suitability for nonlinear optical devices, marking a significant advancement in the field of optics and photonics (Murthy et al., 2019).
Optical Properties in Synthesis
The synthesis and study of optical properties of related pyrimidine derivatives have been conducted, demonstrating the effects of different substituents on the optical absorption and emission properties. This research contributes to the understanding of molecular interactions and the development of pH sensors and optical devices (Hadad et al., 2011).
Safety And Hazards
Future Directions
Pyridopyrimidines, including “2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine”, have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . They are used on several therapeutic targets and have shown a therapeutic interest . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
properties
IUPAC Name |
2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(11-4)7(9)13-8(10)12-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZYRUURZZGLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299070 | |
Record name | 2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine | |
CAS RN |
30212-52-3 | |
Record name | 30212-52-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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